3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole
Overview
Description
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit strong hydrogen bonding capabilities and a high dipole moment, which facilitates its interaction with biological macromolecules . It has been observed to bind with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The interactions between this compound and these biomolecules can lead to changes in the biochemical pathways, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant implications for cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various conditions, but it can undergo degradation under specific circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels. Additionally, this compound can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can affect energy production and metabolic processes.
Properties
IUPAC Name |
3-(dimethoxymethyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-4-7-5(9-8-4)6(10-2)11-3/h6H,1-3H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJDYDQFBBCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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